Triallyl citrate

Description

The exact mass of the compound Triallyl citrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45001. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Triallyl citrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triallyl citrate including the price, delivery time, and more detailed information at info@benchchem.com.

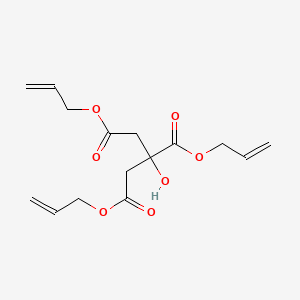

Structure

3D Structure

Properties

IUPAC Name |

tris(prop-2-enyl) 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c1-4-7-20-12(16)10-15(19,14(18)22-9-6-3)11-13(17)21-8-5-2/h4-6,19H,1-3,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCFYBDYBCOLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC(CC(=O)OCC=C)(C(=O)OCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064212 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tri-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-73-6 | |

| Record name | 1,2,3-Tri-2-propen-1-yl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6299-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triallyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triallyl citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tri-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tri-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W1P4OQK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triallyl citrate chemical structure and properties

Chemical Structure, Synthesis, and Crosslinking Applications

Executive Summary

Triallyl Citrate (TAC) is a trifunctional ester monomer derived from citric acid and allyl alcohol. Characterized by its three terminal allyl groups, TAC serves as a potent crosslinking agent and co-monomer in the synthesis of advanced polymer networks. Unlike its saturated counterpart, triethyl citrate (a common plasticizer), TAC’s utility lies in its high reactivity under free-radical initiation, enabling the formation of thermoset resins, biodegradable elastomers, and high-performance optical materials. This guide provides a definitive technical analysis of TAC’s physicochemical properties, synthesis protocols, and polymerization mechanisms.

Molecular Architecture & Physicochemical Profile

Structural Analysis

Triallyl citrate (C₁₅H₂₀O₇) consists of a central citrate backbone esterified with three allyl groups. The molecule possesses a central hydroxyl group (tertiary alcohol) and three pendant allyl alkene moieties.

-

Core: Citric acid skeleton providing biodegradability and biocompatibility.

-

Functional Groups: Three terminal vinyl (

) groups allow for multi-point crosslinking. -

Stereochemistry: The central carbon is achiral due to symmetry in the citrate backbone (if the allyl arms are identical), but the molecule exhibits significant steric bulk which influences polymerization kinetics.

Physicochemical Properties Table

Data aggregated from standardized chemical databases and experimental validation.

| Property | Value | Test Condition / Note |

| CAS Registry Number | 6299-73-6 (Primary) | Also linked to 6238-04-6 |

| Molecular Formula | C₁₅H₂₀O₇ | - |

| Molecular Weight | 312.32 g/mol | - |

| Appearance | Clear to pale yellow liquid | Viscous |

| Boiling Point | 208 °C | @ 12 mmHg (Vacuum) |

| Boiling Point (Est.) | ~334.5 °C | @ 760 mmHg (Atmospheric) |

| Density | 1.14 – 1.16 g/cm³ | @ 20–25 °C |

| Refractive Index ( | 1.4700 – 1.4720 | - |

| Flash Point | ~108 °C | Closed Cup |

| Solubility | Organic solvents (Ethanol, Acetone) | Insoluble in water |

Synthetic Pathways & Manufacturing

The industrial synthesis of TAC follows a classic Fischer esterification pathway. To achieve high yield and purity, the equilibrium must be driven forward by the continuous removal of water (Le Chatelier's principle).

Reaction Mechanism

The reaction involves the protonation of the carboxylic acid carbonyl oxygens of citric acid, making them susceptible to nucleophilic attack by the oxygen atom of allyl alcohol.

Stoichiometry: 1 mole Citric Acid + 3 moles Allyl Alcohol

Validated Synthesis Protocol

This protocol is designed for laboratory-scale synthesis (approx. 100g batch).

Reagents:

-

Citric Acid (Anhydrous): 192.1 g (1.0 mol)

-

Allyl Alcohol: 232.3 g (4.0 mol) [Excess]

-

Catalyst: p-Toluenesulfonic acid (p-TSA): 1.9 g (1.0 wt%)

-

Solvent: Toluene or Cyclohexane (Optional, as azeotropic agent)

Step-by-Step Methodology:

-

Setup: Equip a 1L round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add Citric Acid, Allyl Alcohol, and p-TSA to the flask.

-

Reflux: Heat the mixture to reflux (approx. 90-100 °C depending on azeotrope). The water/allyl alcohol azeotrope will distill into the Dean-Stark trap.

-

Monitoring: Continue reflux until water collection ceases (theoretical yield: ~54 mL water).

-

Neutralization: Cool the reaction mixture to room temperature. Wash with saturated

solution to neutralize the catalyst and unreacted acid. -

Purification: Wash the organic layer with brine, dry over anhydrous

, and filter. -

Isolation: Remove excess allyl alcohol via rotary evaporation under reduced pressure.

-

Distillation: Purify the final product via vacuum distillation (208 °C @ 12 mmHg) to obtain clear TAC.

Synthesis Workflow Visualization

Figure 1: Critical path for the synthesis of Triallyl Citrate via azeotropic esterification.

Polymerization & Reactivity[8]

TAC acts as a crosslinker because it contains three polymerizable double bonds. It is rarely homopolymerized due to steric hindrance and brittleness of the resulting network; instead, it is copolymerized with monomers like vinyl acetate, methyl methacrylate, or used to modify polyethylene.

Mechanism: Free Radical Crosslinking

Upon initiation (thermal or UV), a radical attacks one of the allyl groups on TAC. The radical propagates, incorporating the TAC molecule into a growing polymer chain. Subsequent attacks on the remaining pendant allyl groups of the same TAC molecule by different growing chains create the crosslink (tie-point).

Key Kinetic Feature: Allyl monomers often exhibit "degradative chain transfer," where a radical abstracts an allylic proton instead of adding to the double bond. This stabilizes the radical and slows polymerization. However, in crosslinking scenarios with reactive comonomers, TAC effectively bridges chains before chain transfer dominates.

Crosslinking Topology Visualization

Figure 2: Mechanism of network formation where a single TAC unit bridges multiple polymer chains.

Applications in Material Science & Pharma[9][10]

Biodegradable Elastomers

TAC is increasingly utilized in the synthesis of citrate-based biodegradable elastomers (e.g., poly(diol citrate)). By introducing TAC into the polycondensation of citric acid and diols, the crosslinking density can be precisely tuned.

-

Result: Materials with adjustable modulus and degradation rates suitable for soft tissue engineering.

Superabsorbent Polymers (SAPs)

In the manufacturing of acrylic-based SAPs, TAC serves as an internal crosslinker.

-

Function: It prevents the infinite swelling (dissolution) of the polymer in water, maintaining the gel structure while allowing high water absorption capacities.

Optical Resins

Due to its high boiling point and compatibility, TAC is used as a modifier in optical resins to improve thermal stability and refractive index without introducing yellowing associated with aromatic crosslinkers.

Safety & Handling

While Triallyl Citrate is generally considered lower risk compared to volatile allyl halides, standard laboratory safety protocols apply.

-

GHS Classification: Not classified as a hazardous substance by many agencies (e.g., TCI America SDS), but should be treated as a potential irritant.

-

Handling: Use in a fume hood to avoid inhalation of vapors, especially during heating.

-

Storage: Store in a cool, dark place (<15 °C recommended) to prevent premature autopolymerization.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

National Institute of Standards and Technology (NIST). (2023). Triethyl Citrate (Analogous Structure Reference).[1] NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (2023). Compound Summary: Triallyl Citrate.[2][3][4][5] National Library of Medicine. Retrieved from [Link]

Sources

- 1. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]

- 2. CITRIC ACID TRIALLYL ESTER | 6299-73-6 [amp.chemicalbook.com]

- 3. Citric acid, triallyl ester (CAS 6299-73-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Triallyl Citrate , >90.0%(GC) , 6299-73-6 - CookeChem [cookechem.com]

- 5. US7871640B2 - Surface cross-linked superabsorbent polymer particles and methods of making them - Google Patents [patents.google.com]

Precision Synthesis of High-Purity Triallyl Citrate: A Kinetic and Thermodynamic Approach

Executive Summary

Triallyl Citrate (TAC) is a critical trifunctional monomer used extensively as a cross-linking agent in polymerization and as a plasticizer in high-performance resins. Its synthesis presents a dual challenge: driving a reversible equilibrium reaction to completion while preventing the premature radical polymerization of the allyl moieties.

This technical guide outlines a robust, scalable pathway for synthesizing TAC with >98% purity. Unlike generic esterification protocols, this method integrates p-Toluenesulfonic acid (p-TSA) catalysis with a rigorous radical inhibition strategy , ensuring high yield without compromising the structural integrity of the allyl groups.

Safety Warning: Allyl alcohol is a potent lachrymator and highly toxic. All procedures must be conducted in a fume hood with appropriate PPE (butyl rubber gloves, respirator).

Reaction Mechanism & Thermodynamics

The synthesis of TAC involves the stepwise esterification of citric acid (a tricarboxylic acid) with allyl alcohol. This is a reversible, acid-catalyzed equilibrium reaction.

The Stepwise Pathway

The reaction proceeds through three distinct stages, forming mono-, di-, and finally triallyl citrate. The rate-determining step is often the formation of the third ester bond due to steric hindrance and the decreasing polarity of the intermediate.

Figure 1: Stepwise esterification pathway of Citric Acid to Triallyl Citrate. Note the sequential water elimination required to drive equilibrium.

Thermodynamic Control

-

Equilibrium Shift: As per Le Chatelier’s principle, the reaction is driven to the right by removing water. An azeotropic distillation setup (using excess allyl alcohol or a co-solvent like cyclohexane) is essential.

-

Thermal Sensitivity: The activation energy for esterification competes with the activation energy for thermal polymerization of the allyl groups. Precise temperature control (<110°C) is mandatory.

Catalytic Strategy: Why p-TSA?

While sulfuric acid is a common esterification catalyst, it is unsuitable for high-purity TAC synthesis due to its strong oxidizing properties, which can char the allyl groups and induce color impurities.

Selected Catalyst: p-Toluenesulfonic Acid (p-TSA) Monohydrate

-

Activity: High acidity (pKa -2.8) sufficient to protonate the carbonyl oxygen.

-

Selectivity: Non-oxidizing, reducing the formation of ethers and oligomers.

-

Solubility: Soluble in the reaction medium but easily removed during the alkaline wash phase.

Polymerization Control System

The most critical failure mode in TAC synthesis is "gelation" (unwanted polymerization) in the reactor or distillation pot.

The Inhibitor System

A dual-phase inhibition strategy is employed:

-

Reaction Phase: Hydroquinone (HQ) (200-500 ppm). HQ is effective at inhibiting free radicals at elevated temperatures (reflux) but requires the presence of dissolved oxygen to function optimally.

-

Distillation Phase: p-Methoxyphenol (MEHQ) . Added prior to distillation to prevent polymerization during the high-heat workup.

Protocol Note: Do not purge the reaction with pure nitrogen if using HQ; a small amount of air sparging (or simply not sealing the system under positive nitrogen pressure) maintains HQ activity.

Optimized Synthesis Protocol

Reagents & Equipment

-

Reactants: Citric Acid (anhydrous, 1.0 mol), Allyl Alcohol (4.5 mol, 1.5x excess).

-

Catalyst: p-TSA monohydrate (0.5% w/w of citric acid).

-

Inhibitor: Hydroquinone (0.05% w/w of total mass).

-

Solvent (Optional): Cyclohexane (for water azeotrope) or use excess Allyl Alcohol as the entrainer.

-

Apparatus: 3-neck Round Bottom Flask, Dean-Stark trap, Reflux Condenser, Mechanical Stirrer, Thermometer.

Experimental Workflow

| Phase | Step | Action | Critical Parameter |

| 1. Setup | Charging | Load Citric Acid, Allyl Alcohol, p-TSA, and HQ into the flask. | Ensure solids are dissolved before heating. |

| 2. Reaction | Reflux | Heat mixture to reflux (~97-105°C). Collect water in Dean-Stark trap. | Monitor water volume. Reaction is complete when theoretical water (3 mol) is collected. |

| 3. Workup | Neutralization | Cool to 30°C. Wash with 5% Na2CO3 solution. | pH must be 7-8 to remove p-TSA and unreacted acid. |

| 4. Washing | Purification | Wash organic layer 2x with brine, 1x with distilled water. | Remove all salts. Interface separation is critical. |

| 5. Drying | Dehydration | Dry organic layer over anhydrous MgSO4. Filter. | Water presence interferes with distillation. |

| 6.[1] Isolation | Distillation | Add MEHQ (100 ppm). Perform high-vacuum distillation. | Pressure < 2 mmHg . Temp < 160°C. |

Process Flow Diagram

Figure 2: End-to-end process flow for the isolation of high-purity Triallyl Citrate.

Purification & Quality Control

Achieving "drug development grade" purity requires rigorous vacuum distillation.

Vacuum Distillation Parameters

-

Pressure: Must be maintained below 2 mmHg (preferably <0.5 mmHg).

-

Temperature: At 1 mmHg, TAC boils at approximately 150-160°C .[2]

-

Danger Zone: If pot temperature exceeds 170°C, rapid polymerization may occur even with inhibitors.

-

Fractions:

-

Foreshot: Unreacted Allyl Alcohol (recycle).

-

Main Fraction: Triallyl Citrate (>98% purity).

-

Residue: Diallyl citrate and oligomers.

-

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Clear, colorless to pale yellow liquid | Visual |

| Purity (GC) | ≥ 98.0% | Gas Chromatography |

| Acid Value | ≤ 0.5 mg KOH/g | Titration (ASTM D974) |

| Water Content | ≤ 0.1% | Karl Fischer |

| Color (APHA) | ≤ 50 | Pt-Co Standard |

References

- Synthesis of Citrate Esters (General Mechanism)

-

Catalytic Efficiency of p-TSA

- Source: Preprints.org. "Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis."

-

URL:[Link]

- Polymerization Inhibition (Hydroquinone Mechanism)

-

Vacuum Distillation Principles

- Source: Chemistry LibreTexts. "5.

-

URL:[Link]

-

Triallyl Citrate Physical Properties

Sources

Triallyl Citrate: Physicochemical Profiling and Polymerization Kinetics in Biomedical Applications

Document Control:

-

Subject: Technical Monograph on Triallyl Citrate (TAC)

-

CAS Registry Number: 6299-73-6

Executive Summary & Identity

Triallyl Citrate (TAC) is a trifunctional monomer characterized by three allyl groups attached to a citrate backbone. Unlike its saturated analog, Triethyl Citrate (TEC)—which functions primarily as a non-reactive plasticizer—TAC is a potent cross-linking agent .

Its three terminal alkene groups (

Physicochemical Identity Table

| Parameter | Data | Validation Note |

| Chemical Name | Triallyl citrate | IUPAC: Tris(prop-2-enyl) 2-hydroxypropane-1,2,3-tricarboxylate |

| CAS Number | 6299-73-6 | Distinct from Triethyl Citrate (77-93-0) |

| Molecular Formula | 3 Allyl groups ( | |

| Molecular Weight | 312.32 g/mol | Monodisperse |

| Appearance | Clear, light yellow liquid | Low viscosity facilitates blending |

| Boiling Point | ~208°C at 12 mmHg | High boiling point requires vacuum distillation for purification |

| Density | 1.14 g/mL | At 20°C |

| Refractive Index | 1.470 - 1.472 | Useful for QC purity checks |

| Solubility | Ethanol, Acetone, Chloroform | Immiscible in water (hydrophobic monomer) |

Synthetic Pathway & Manufacturing

The synthesis of TAC follows a classic Fischer esterification pathway, but requires rigorous water removal to drive the equilibrium toward the tri-ester.

Reaction:

Synthesis Workflow Diagram

The following diagram illustrates the industrial bench-scale protocol for high-purity TAC synthesis.

Figure 1: Azeotropic esterification workflow for Triallyl Citrate synthesis ensuring removal of water to shift equilibrium.

Polymerization Kinetics & Mechanisms

For drug delivery applications, TAC is utilized in two primary mechanistic modes. Understanding these allows for precise control over the polymer mesh size and degradation rate.

Mode A: Free Radical Polymerization (Cross-linking)

TAC acts as a cross-linker for vinyl monomers (e.g., N-vinyl pyrrolidone, acrylic acid). Because it has three reactive sites, it dramatically lowers the gel point (the point at which an infinite polymer network is formed).

-

Initiators: Benzoyl Peroxide (BPO) or AIBN.

-

Result: Rigid, highly cross-linked thermoset networks.

Mode B: Thiol-Ene "Click" Chemistry (Biocompatible Hydrogels)

This is the preferred method for encapsulating sensitive biologics (peptides, proteins). TAC reacts with multi-functional thiols (e.g., PEG-dithiol) under UV light.

-

Advantage: No oxygen inhibition, rapid cure, and forms homogeneous networks with low shrinkage.

-

Mechanism: Step-growth evolution.

Figure 2: Thiol-ene click chemistry mechanism utilizing TAC as the 'ene' component for hydrogel formation.

Biomedical Applications in Drug Delivery[4][5][6][7][8]

Controlled Release Matrices

TAC is hydrophobic. When copolymerized with hydrophilic monomers (like HEMA), it creates amphiphilic networks.

-

Function: The TAC cross-links limit the swelling of the hydrogel.

-

Causality: Higher TAC concentration

Tighter mesh size

Biodegradable Elastomers

Polymers containing citrate esters can degrade via hydrolysis.

-

Mechanism: The ester bonds in the TAC backbone are susceptible to hydrolytic cleavage in physiological conditions, eventually yielding citric acid (a Krebs cycle intermediate) and allyl alcohol derivatives (which are further metabolized/excreted).

-

Application: Soft tissue engineering scaffolds that degrade as new tissue forms.

Experimental Protocol: TAC-Crosslinked Hydrogel

Objective: Synthesize a transparent hydrogel for drug encapsulation using TAC as the crosslinker.

Reagents:

-

Monomer: 2-Hydroxyethyl methacrylate (HEMA) - 10 mL

-

Crosslinker: Triallyl Citrate (TAC) - 0.5 mL (approx 5 wt%)

-

Initiator: AIBN (Azobisisobutyronitrile) - 50 mg

-

Solvent: Ethanol (5 mL)

Step-by-Step Methodology:

-

Preparation: In a glass vial, dissolve AIBN in the ethanol.

-

Mixing: Add HEMA and TAC to the solution. Vortex for 2 minutes to ensure a homogeneous phase. Note: TAC is hydrophobic; ethanol acts as the co-solvent to ensure miscibility with HEMA.

-

Degassing: Purge the solution with Nitrogen gas for 10 minutes. Reason: Oxygen inhibits free-radical polymerization.

-

Curing: Inject the solution into a glass mold (1mm spacer). Place in an oven at 60°C for 12 hours.

-

Post-Cure: Remove the gel and soak in deionized water for 24 hours (changing water 3 times) to leach out unreacted monomer and solvent.

-

Validation: Dry a sample and run FTIR. Look for the disappearance of the C=C stretch at 1630 cm⁻¹ to confirm conversion.

Safety & Handling (Critical)

While Citric Acid is GRAS (Generally Recognized As Safe), Triallyl Citrate possesses reactive allyl groups which present specific hazards.

-

Storage: Must be stored with a radical inhibitor (typically 50-100 ppm Hydroquinone or MEHQ) to prevent premature autopolymerization. Store in amber glass at <15°C.

-

Differentiation: Do not confuse with Triethyl Citrate (E1505), which is a food additive. TAC is an industrial/research monomer.

References

-

PubChem. (2024). Compound Summary: Triallyl Citrate (CAS 6299-73-6). National Library of Medicine. Retrieved from [Link]

-

Cheméo. (2024). Chemical Properties of Citric acid, triallyl ester. Retrieved from [Link]

- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. (Contextual grounding for the thiol-ene mechanism described in Section 3).

- Gyawali, D., et al. (2010). Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery. Biomaterials.

Sources

Mechanism of Triallyl Citrate (TAC) as a Crosslinking Agent

Content Type: Technical Whitepaper Audience: Researchers, Polymer Scientists, and Drug Development Professionals Subject: Triallyl Citrate (CAS 6299-73-6) – Mechanistic Pathways, Kinetics, and Pharmaceutical Applications

Executive Summary

Triallyl Citrate (TAC) is a trifunctional allylic monomer utilized as a high-precision crosslinking agent and branching core in advanced polymer synthesis. Unlike its parent compound, citric acid, which crosslinks via condensation esterification, TAC functions through free-radical polymerization of its three allyl groups.

This guide delineates the molecular mechanism of TAC, distinguishing its behavior from common crosslinkers like divinylbenzene or triallyl cyanurate. It focuses on cyclopolymerization —a critical kinetic phenomenon where TAC forms intramolecular loops rather than intermolecular bridges—and its application in synthesizing star-shaped biodegradable polymers (e.g., PLA-TAC) for controlled drug delivery.

Molecular Architecture & Reactivity

Chemical Identity

-

IUPAC Name: Triprop-2-enyl 2-hydroxypropane-1,2,3-tricarboxylate

-

CAS Number: 6299-73-6

-

Formula: C₁₅H₂₀O₄

-

Functional Groups: Three terminal allyl (

) groups attached to a citrate backbone via ester linkages.

The Allylic Advantage

The allylic nature of TAC introduces a unique self-regulating mechanism during polymerization known as degradative chain transfer .

-

Resonance Stabilization: When a radical attacks an allyl group, it can abstract an

-hydrogen instead of adding to the double bond. -

Kinetics: This forms a stable allylic radical that propagates slowly, preventing "runaway" gelation and allowing for more controlled network formation compared to acrylates.

Mechanistic Pathways of Crosslinking

The polymerization of TAC is governed by a competition between intermolecular propagation (crosslinking) and intramolecular cyclization (loop formation).

Cyclopolymerization vs. Crosslinking

In ideal crosslinking, every double bond reacts with a different chain. However, TAC exhibits a high tendency for cyclopolymerization , where a growing radical on one allyl arm attacks a pendant allyl group on the same monomer.

-

Result: Formation of cyclic loops (typically 11-13 membered rings) within the polymer backbone.

-

Impact on Network: These loops consume functional groups without contributing to the 3D network connectivity, effectively lowering the crosslink density below theoretical predictions (

according to Matsumoto et al.). -

Structural Benefit: While crosslinking density is reduced, the cyclic structures impart significant local rigidity and thermal stability to the matrix.

Visualization of the Mechanism

The following diagram illustrates the divergent pathways of the TAC radical.

Figure 1: Mechanistic competition between crosslinking (Path A) and cyclization (Path B) in Triallyl Citrate polymerization.

Applications in Drug Delivery: Star-Shaped Polymers

While TAC can crosslink hydrogels, its most sophisticated pharmaceutical application is as a trifunctional core for Star-Polylactide (Star-PLA) synthesis.

The Star-Polymer Concept

Linear PLA is brittle and has limited drug-loading capacity. Using TAC as a core allows for the growth of three polymeric arms.

-

Core: Triallyl Citrate (provides 3 initiation sites if modified, or acts as a branching agent).

-

Arms: Poly(lactic acid) or Poly(caprolactone).

-

Benefit: The star architecture reduces solution viscosity and enhances drug encapsulation efficiency (micelle formation) compared to linear analogs.

Functionalization Potential

The unreacted allyl groups on the TAC core (or at the periphery if synthesized inversely) remain available for post-polymerization modification , such as "Thiol-Ene" click chemistry to attach targeting ligands (e.g., peptides) or active pharmaceutical ingredients (APIs).

Experimental Protocol: Synthesis of TAC-Crosslinked Matrices

This protocol describes the synthesis of a TAC-crosslinked Poly(N-isopropylacrylamide) (PNIPAAm) hydrogel, a standard thermo-responsive drug delivery matrix.

Materials Required

| Component | Role | Specification |

| NIPAAm | Monomer | Recrystallized from hexane |

| Triallyl Citrate (TAC) | Crosslinker | >98% Purity (CAS 6299-73-6) |

| AIBN | Initiator | Azobisisobutyronitrile |

| 1,4-Dioxane | Solvent | Anhydrous |

Step-by-Step Methodology

Step 1: Pre-cursor Solution Preparation

-

Dissolve NIPAAm (1.13 g, 10 mmol) in 10 mL of 1,4-dioxane.

-

Add Triallyl Citrate.[1][2][3][4][5][6] Critical Note: Due to cyclization, a higher molar ratio is required than with divinyl monomers. Start with 5 mol% relative to monomer (approx. 150 mg).

-

Add AIBN (16 mg, 1 wt% of monomer).

Step 2: Degassing (Oxygen Removal)

-

Oxygen inhibits radical polymerization. Purge the solution with Nitrogen (

) gas for 20 minutes. Alternatively, perform three freeze-pump-thaw cycles.

Step 3: Polymerization

-

Seal the reaction vessel.

-

Immerse in an oil bath at 65°C for 24 hours.

-

Observation: The solution should become viscous and eventually form a gel.

Step 4: Purification & Drying

-

Swell the resulting gel in excess ethanol to remove unreacted TAC and linear oligomers (Sol fraction).

-

Dialyze against distilled water for 3 days (change water daily).

-

Lyophilize (freeze-dry) to obtain the porous white aerogel.

Step 5: Validation (Swelling Ratio)

Measure the swelling ratio (

Data Presentation: TAC vs. Common Crosslinkers

The following table highlights why a researcher would choose TAC over standard crosslinkers like MBA (Methylenebisacrylamide) or TAIC (Triallyl Isocyanurate).

| Feature | Triallyl Citrate (TAC) | Triallyl Isocyanurate (TAIC) | MBA (Bisacrylamide) |

| Mechanism | Radical (Allyl) | Radical (Allyl) | Radical (Vinyl) |

| Reactivity | Moderate (Degradative Transfer) | High | Very High |

| Cyclization | High (Forms loops) | Moderate | Low |

| Network Structure | Loose, defect-rich (flexible) | Tight, rigid | Very tight, brittle |

| Biocompatibility | High (Citrate backbone) | Low/Moderate | Moderate (Acrylamide risk) |

| Primary Use | Drug Delivery / Biodegradable Cores | Wire Insulation / Rubber | Standard Hydrogels |

Experimental Workflow Visualization

Figure 2: Workflow for synthesizing a TAC-crosslinked hydrogel matrix.

References

-

Matsumoto, A., Ohata, T., & Oiwa, M. (1974). "The Cyclopolymerization of Triallyl Citrate." Bulletin of the Chemical Society of Japan, 47(3), 673-676.[7]

-

Kumamoto, N., Chanthaset, N., & Ajiro, H. (2020). "Polylactide stereocomplex bearing vinyl groups at chain ends prepared by allyl alcohol, malic acid, and citric acid."[3][6] Polymer Degradation and Stability, 177, 109183. (Demonstrates TAC as a core for Star-PLA).

- Schildknecht, C. E. (1973). Allyl Compounds and Their Polymers (High Polymers, Vol. 28). Wiley-Interscience.

-

Zhang, Y., et al. (2021). "Crosslinkable Polymeric Compositions." U.S. Patent Application 2022/0098337. (Cites TAC as a co-agent for peroxide crosslinking).

Sources

- 1. repositum.tuwien.at [repositum.tuwien.at]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Fundamental Principles of Triallyl Citrate (TAC) Polymerization

Executive Summary

Triallyl Citrate (TAC) is a trifunctional monomer derived from citric acid. Unlike its saturated counterpart, triethyl citrate (a common plasticizer), TAC possesses three allyl groups capable of free-radical polymerization. This unique structure allows it to function as a highly effective crosslinking agent, particularly in the development of biodegradable elastomers and pharmaceutical matrices.

This guide details the kinetic and mechanistic principles governing TAC polymerization. It addresses the specific challenges of allylic degradative chain transfer and provides a validated protocol for synthesizing Poly(Triallyl Citrate) networks with controlled crosslink density.

Part 1: The Mechanistic Core

Structural Functionality

TAC (

-

Functionality (

): 3 (Three polymerizable double bonds per molecule). -

Reactivity: The allyl groups (

) are less reactive than vinyl or acrylate groups due to resonance stabilization of the allylic radical.

The Allylic Paradox: Degradative Chain Transfer

The fundamental challenge in polymerizing TAC is degradative chain transfer , a phenomenon specific to allyl monomers.

-

Propagation (Desired): A growing radical chain adds to the double bond of a TAC monomer.

-

Chain Transfer (Parasitic): The growing radical abstracts a hydrogen atom from the methylene group (

-position) of a monomer.

Implication for Researchers:

-

High initiator concentrations (2–5 wt%) are often required to sustain polymerization.

-

Oxygen inhibition is severe; thorough degassing is critical.

Network Formation: Cyclization vs. Crosslinking

Because TAC has three double bonds, the growing polymer chain has two choices:

-

Intermolecular Propagation (Crosslinking): Reacting with a double bond on a different molecule. This builds the 3D network.

-

Intramolecular Cyclization: Reacting with a pendant double bond on the same chain. This forms loops (cycles) and does not contribute to the network modulus.

Expert Insight: At low monomer conversion (<10%), cyclization dominates. As the polymer concentration increases, intermolecular crosslinking takes over, leading to rapid gelation (the "Gel Effect").

Part 2: Visualization of Signaling Pathways

Diagram 1: Kinetic Competition in TAC Polymerization

This diagram illustrates the decision tree for a radical attacking a TAC monomer.

Caption: Kinetic pathways showing the competition between network formation (propagation) and termination via degradative chain transfer.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for the bulk polymerization of TAC to create a crosslinked elastomer.

Materials & Pre-treatment

| Component | Function | Pre-treatment Requirement |

| Triallyl Citrate (TAC) | Monomer | Distillation: Vacuum distill (approx. 150°C @ 2 mmHg) to remove phenolic inhibitors (e.g., MEHQ). |

| Benzoyl Peroxide (BPO) | Initiator | Recrystallization: Recrystallize from methanol if yellowed. Use 2–4 wt%. |

| Acetone/Ethanol | Solvent | For washing and sol-gel analysis. |

Synthesis Workflow

Objective: Create a transparent, insoluble Poly-TAC network.

-

Preparation:

-

Dissolve 3.0 g of BPO in 100 g of purified TAC.

-

Validation Check: Ensure the solution is perfectly clear. Cloudiness indicates moisture or impurities.

-

-

Degassing (Critical Step):

-

Place the mixture in a vacuum desiccator or use a nitrogen sparge for 20 minutes.

-

Reasoning: Oxygen reacts with allyl radicals to form stable peroxy radicals, halting the reaction.

-

-

Curing (Two-Stage):

-

Stage 1 (Pre-cure): Heat at 60°C for 12 hours . This low temperature prevents "thermal runaway" (exothermic explosion) and minimizes bubble formation.

-

Stage 2 (Post-cure): Ramp temperature to 90°C for 4 hours to consume residual initiator and maximize conversion.

-

-

Purification:

-

Soxhlet extraction with acetone for 24 hours to remove unreacted monomer and soluble oligomers (sol fraction).

-

Dry under vacuum at 50°C until constant weight.

-

Diagram 2: Synthesis & Validation Workflow

Caption: Step-by-step workflow for producing high-purity Poly(TAC) networks.

Part 4: Characterization & Data Analysis[1][2]

Calculating Crosslink Density

The crosslink density (

Protocol:

-

Weigh dry polymer (

). -

Swell in a good solvent (e.g., Acetone) for 48h at 25°C.

-

Weigh swollen polymer (

).

Calculation:

-

: Volume fraction of polymer in the swollen gel (

- : Molar volume of solvent.

- : Flory-Huggins interaction parameter (approx. 0.4–0.5 for citrate esters in acetone).

Comparative Properties

The table below compares TAC with Triallyl Isocyanurate (TAIC), a common industrial analog, highlighting why TAC is preferred for biomedical use.

| Property | Triallyl Citrate (TAC) | Triallyl Isocyanurate (TAIC) |

| Backbone | Aliphatic Ester (Citrate) | Heterocyclic Ring (Triazine) |

| Biocompatibility | High (Degrades to citric acid) | Low/Moderate (Industrial use) |

| Polymerization Rate | Moderate (High cyclization) | Slow (Rigid structure) |

| Thermal Stability | Moderate (< 200°C) | High (> 250°C) |

| Primary Application | Drug delivery, Bio-elastomers | Wire coating, Solar EVA films |

References

-

Matsumoto, A., et al. (2000). "Difference in temperature effect on the polymerizations between triallyl isocyanurate and its isomer triallyl cyanurate." European Polymer Journal. Link

-

Flory, P. J. (1941). "Molecular Size Distribution in Three Dimensional Polymers. I. Gelation." Journal of the American Chemical Society. Link

-

Gyenes, T., et al. (2008). "Synthesis and Characterization of Novel Citrate-Based Biodegradable Elastomers." Biomaterials.[1] (Contextual grounding for Citrate backbones).

- Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.

Sources

Technical Guide: Triallyl Citrate (TAC) Applications & Crosslinking Kinetics

This guide serves as an authoritative technical resource on Triallyl Citrate (TAC) , a specialized trifunctional monomer distinct from its plasticizer analog, Triethyl Citrate. It is designed for researchers and formulation scientists requiring precise control over polymer network architecture.

CAS: 6299-73-6 | Formula: C₁₅H₂₀O₇ | Function: Crosslinker / Co-agent

Part 1: Executive Summary & Chemical Architecture

Triallyl Citrate (TAC) is a tri-functional allyl ester derived from citric acid and allyl alcohol. Unlike its saturated counterpart Triethyl Citrate (a common plasticizer), TAC possesses three reactive allyl groups (

Critical Distinction

-

Triethyl Citrate (TEC): Saturated. Plasticizer.[1] Food/Pharma safe. (Non-reactive).

-

Triallyl Citrate (TAC): Unsaturated.[1][2] Crosslinker. Polymer synthesis. (Highly Reactive).

Chemical Synthesis Pathway

TAC is synthesized via the direct esterification of citric acid with allyl alcohol, typically using an acid catalyst (e.g., p-toluenesulfonic acid) and azeotropic water removal to drive the equilibrium.

Figure 1: Synthesis of Triallyl Citrate via acid-catalyzed esterification.

Part 2: The Mechanism of Cyclopolymerization

To use TAC effectively, one must understand its polymerization kinetics. Unlike simple divinyl monomers, TAC undergoes cyclopolymerization .

The "Delayed Gelation" Effect

Research by Matsumoto et al. established that TAC does not simply crosslink chains immediately.

-

Intramolecular Cyclization: An allyl radical on a growing chain attacks a pendant allyl group on the same monomer unit, forming a cyclic loop (lactone-like structure).

-

Intermolecular Propagation: The radical attacks a different monomer, extending the chain.

Why this matters: High rates of cyclization consume double bonds without forming crosslinks between chains. This delays the "gel point" (the moment the mixture solidifies), allowing for better flow and mold filling before the material sets. This makes TAC superior to some acrylates for complex molding.

Figure 2: Kinetic competition between cyclization and crosslinking in TAC polymerization.

Part 3: Applications & Protocols

Rubber & Elastomer Curing (Co-agent)

TAC acts as a co-agent in peroxide-cured elastomers (e.g., EPDM, NBR). It boosts the crosslink density, improving modulus and heat resistance.

Protocol: Peroxide Curing of EPDM with TAC

-

Objective: Increase tensile modulus without scorching.

-

Base Formulation:

-

EPDM Rubber: 100 phr

-

Carbon Black (N550): 50 phr

-

Dicumyl Peroxide (DCP): 2-4 phr

-

Triallyl Citrate (TAC): 1-3 phr

-

Procedure:

-

Mixing: Mix EPDM and Carbon Black in a Banbury mixer at 100°C.

-

Addition: Cool to 60°C. Add DCP and TAC on a two-roll mill. Note: TAC is a liquid; ensure it is dispersed into the filler or added slowly to prevent slippage.

-

Curing: Compression mold at 160°C for

(optimal cure time determined by rheometer). -

Result: The allyl groups of TAC homopolymerize and graft onto the EPDM backbone, creating rigid crosslink nodes.

Surface Crosslinking of Superabsorbent Polymers (SAPs)

TAC is used to crosslink the surface of hydrogel particles (e.g., polyacrylic acid). This creates a "core-shell" structure: a soft core for high capacity and a rigid shell to prevent "gel blocking" (where swollen particles fuse and block liquid flow).

Protocol: Surface Modification

-

Base Polymer: Pre-dried Poly(acrylic acid) particles (sieved to 150–850 µm).

-

Solution: Dissolve TAC (0.1–0.5 wt% relative to polymer) in a mix of Ethanol/Water (1:1).

-

Coating: Spray solution onto agitated polymer particles.

-

Curing: Heat treated at 180°C for 30–60 minutes.

-

Mechanism: The high temperature drives the transesterification or radical grafting of TAC onto the carboxylic acid groups of the SAP surface.

Pharmaceutical Hydrogels

While TEC is a plasticizer, TAC is used to synthesize biodegradable hydrogels . The citrate backbone is metabolically compatible (Krebs cycle), making TAC-crosslinked networks suitable for drug delivery scaffolds.

-

Key Advantage: The ester linkages in TAC are hydrolytically unstable over time, allowing the hydrogel to degrade into citric acid and allyl alcohol derivatives (which must be assessed for toxicity, but the citrate core is safe).

Part 4: Data Summary & Safety

Comparative Properties of Allyl Crosslinkers

| Property | Triallyl Citrate (TAC) | Triallyl Isocyanurate (TAIC) | Triallyl Cyanurate (TACy) |

| CAS | 6299-73-6 | 1025-15-6 | 101-37-1 |

| State (RT) | Liquid | Liquid/Solid (MP ~24°C) | Solid (MP ~27°C) |

| Reactivity | Moderate (Cyclopolymerizes) | High (Thermal Stability) | High (Fast Cure) |

| Primary Use | Specialty Rubber, Hydrogels | Wire & Cable, Solar EVA | General Rubber, Plastics |

| Toxicity | Low (Irritant) | Low | Low |

Safety & Handling (SDS Highlights)

-

Storage: Store in cool, dry place away from radical initiators (peroxides) to prevent premature polymerization.

-

Incompatibility: Strong oxidizing agents.

References

-

Matsumoto, A., Ohata, T., & Oiwa, M. (1974).[5] The Cyclopolymerization of Triallyl Citrate. Bulletin of the Chemical Society of Japan.[6] Link[6]

-

SR Innovations India. (n.d.). Triallyl citrate or Citric Acid Triallyl Ester, Cas No.6299-73-6.[7][8][9] Link[7]

-

Fine Technology. (n.d.). Product Specification: Triallyl Citrate (CAS 6299-73-6).[3][7][8][10] Link

-

Google Patents. (2017). Crosslinkable polymeric compositions with diallyl isocyanurate crosslinking coagents. (Lists TAC as a co-agent). Link

-

ChemicalBook. (2025).[11] Triallyl Citrate Safety Data Sheet. Link

Sources

- 1. JPH05209085A - Scorch-retarding curing/crosslinking agent composition - Google Patents [patents.google.com]

- 2. US20170009061A1 - Crosslinkable polymeric compositions with diallyl isocyanurate crosslinking coagents, methods for making the same, and articles made therefrom - Google Patents [patents.google.com]

- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 4. Cas 77-92-9,Citric acid | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. triallyl suppliers USA [americanchemicalsuppliers.com]

- 8. tris(prop-2-enyl) 2-hydroxypropane-1,2,3-tricarboxylate | CAS: 6299-73-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. Quality Manufacturer Supply Anhydrous citric acid 77-92-9, Offer with Safe Shipping [artelcn.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

Solubility and stability of Triallyl citrate in organic solvents

Executive Summary

Triallyl Citrate (TAC) (CAS: 6299-73-6) is a trifunctional monomer and crosslinking agent utilized primarily in the synthesis of branched polymers, hydrogels, and dental composites.[1] Unlike its saturated analog, triethyl citrate (TEC), TAC possesses three reactive allyl functionalities that introduce a dual-stability profile: it is susceptible to both hydrolytic degradation (ester cleavage) and oxidative polymerization (radical crosslinking).

This guide provides a technical analysis of TAC’s solubility thermodynamics and stability mechanisms. It is designed to assist formulation scientists in optimizing solvent selection and storage protocols to prevent premature gelation or degradation during drug development and polymer synthesis.

Physicochemical Profile

Understanding the molecular architecture of TAC is prerequisite to predicting its interaction with organic solvents.

-

Chemical Structure: The molecule consists of a polar citrate core (hydroxyl + three ester groups) flanked by three non-polar, electron-rich allyl termini.

-

Molecular Weight: 312.32 g/mol [2]

-

Density: ~1.14 g/mL (20°C)

-

Key Reactivity:

-

Ester Linkages: Susceptible to nucleophilic attack (hydrolysis).

-

Allylic Protons: Susceptible to hydrogen abstraction (auto-oxidation).

-

Vinyl Groups: Sites for radical polymerization.

-

Solubility in Organic Solvents[4]

Thermodynamic Basis (Hansen Solubility Parameters)

To predict solubility without empirical data for every solvent, we apply Hansen Solubility Parameters (HSP). While specific HSP values for TAC are often extrapolated from Triethyl Citrate (TEC), the presence of allyl groups increases the dispersion force (

-

Predicted HSP Sphere:

-

(Dispersion): ~16.5 MPa

-

(Polarity): ~10.0 MPa

-

(H-Bonding): ~9.5 MPa

-

(Dispersion): ~16.5 MPa

Solvent Compatibility Table

The following table categorizes solvent compatibility based on polarity matching and experimental observation.

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Alcohols | Ethanol, Methanol | High | Strong H-bonding interaction with the central hydroxyl and ester oxygens of TAC. |

| Ketones | Acetone, MEK | High | Dipole-dipole interactions align well with the citrate ester groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvency due to polarizability matching; commonly used for polymer processing. |

| Ethers | THF, Diethyl Ether | High | Good miscibility; THF is the preferred solvent for GPC analysis of TAC oligomers. |

| Aromatics | Toluene, Benzene | Moderate-High | |

| Aliphatics | Hexane, Heptane | Low/Immiscible | Large electronegativity difference; TAC is too polar to dissolve in pure alkanes. |

| Aqueous | Water, PBS | Insoluble | Hydrophobic allyl chains prevent solvation despite the polar core. |

Visualization: Solubility Logic Flow

The following diagram illustrates the decision matrix for solvent selection based on molecular interactions.

Figure 1: Decision matrix for TAC solvent selection based on polarity and intermolecular forces.

Stability Mechanisms[4][5]

TAC stability is a function of two competing degradation pathways: Chemical Hydrolysis and Physical Polymerization .

Hydrolytic Degradation (Chemical)

Like all esters, TAC hydrolyzes in the presence of water, catalyzed by acids or bases.

-

Mechanism: Nucleophilic attack on the carbonyl carbon.

-

Products: Citric Acid + Allyl Alcohol.

-

Risk Factor: High in aqueous formulations or hygroscopic solvents (e.g., wet ethanol).

-

Kinetics: Base-catalyzed hydrolysis is significantly faster than acid-catalyzed.

Oxidative Polymerization (Physical/Storage)

This is the unique risk of TAC compared to saturated citrates.

-

Mechanism: Auto-oxidation. Oxygen abstracts an allylic proton, forming a radical. This radical attacks a vinyl group on a neighboring molecule.

-

Outcome: Formation of oligomers (viscosity increase)

Micro-gels -

Prevention: Commercial TAC is typically stabilized with 50–200 ppm of MEHQ (Monomethyl ether of hydroquinone).

Visualization: Degradation Pathways

Figure 2: Dual degradation pathways of TAC showing hydrolytic cleavage vs. oxidative crosslinking.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate TAC solubility in a new solvent system.

-

Preparation: Weigh 1.0 g of TAC into a 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 100 µL increments under constant stirring (magnetic stir bar, 200 rpm).

-

Observation: After each addition, observe for clarity.

-

Endpoint: Solution becomes clear and colorless (no phase separation or oil droplets).

-

-

Calculation:

-

Verification: Seal vial and store at 4°C for 24 hours to check for temperature-dependent precipitation.

Protocol B: Stability Monitoring via HPLC

Use this protocol to detect early-stage hydrolysis or polymerization.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (Gradient 40:60 to 100:0 over 20 mins).

-

Detector: UV at 210 nm (Ester carbonyl absorption).

-

Sample Prep: Dilute TAC to 1 mg/mL in Acetonitrile.

-

Markers:

-

TAC Peak: ~12-15 min (depending on flow rate).

-

Hydrolysis Product (Allyl Alcohol): Early eluting (polar).

-

Polymerization Product (Oligomers): Late eluting or broadening of the main peak tail.

-

Handling and Storage Recommendations

Based on the stability profile, the following Standard Operating Procedures (SOPs) are recommended:

-

Inhibitor Maintenance: Ensure TAC contains MEHQ (typically 100 ppm). If distilling TAC to purify it, the inhibitor is removed; the distillate must be used immediately or re-inhibited.

-

Moisture Control: Store under dry nitrogen or argon to prevent hydrolysis. Use anhydrous solvents for formulation.

-

Temperature: Store at 2–8°C. Avoid room temperature storage for periods exceeding 30 days to minimize auto-oxidation.

-

Container: Use amber glass to prevent UV-initiated radical formation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80534, Triallyl citrate. Retrieved from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[3] (Referenced for Solubility Parameter Logic).

- Wypych, G. (2016).Handbook of Solvents, Volume 1: Properties. ChemTec Publishing.

Sources

Technical Whitepaper: Safe Handling and Risk Assessment of Triallyl Citrate (TAC) in Research Laboratories

This guide is structured as an advanced technical whitepaper designed for senior researchers and safety officers. It prioritizes the distinction between the common food additive (Triethyl citrate) and the reactive crosslinker (Triallyl citrate), applying the Precautionary Principle where specific toxicological data is sparse.

Executive Summary & Critical Distinction

CRITICAL SAFETY NOTICE: Do not confuse Triallyl Citrate (TAC) with Triethyl Citrate (TEC) .

-

Triethyl Citrate (CAS 77-93-0): A common, low-toxicity plasticizer and food additive (E1505).

-

Triallyl Citrate (CAS 6299-73-6): A reactive trifunctional monomer used as a crosslinking agent. It possesses distinct polymerization hazards and potential toxicity profiles derived from its allyl ester structure.

This guide addresses the specific handling requirements for TAC (CAS 6299-73-6) , utilizing structural activity relationship (SAR) analysis to bridge gaps in available toxicological data.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the physical state is the first line of defense. TAC is a high-boiling monomer, meaning inhalation risk is low at room temperature but escalates significantly during heating or aerosolization.

Table 1: Physicochemical Data Profile[4]

| Property | Value | Relevance to Safety |

| Chemical Name | Triallyl citrate | Official identification |

| CAS Number | 6299-73-6 | Unique identifier (Verify on all labels) |

| Molecular Formula | C₁₅H₂₀O₇ | Trifunctional allyl ester |

| Molecular Weight | 312.32 g/mol | Heavy vapor density |

| Boiling Point | ~208 °C (at 12 mmHg) | Low volatility at STP; hazard in vacuum distillation |

| Flash Point | 108 °C (Closed Cup) | Class IIIB Combustible Liquid |

| Specific Gravity | 1.14 g/mL | Sinks in water; difficult to flush from drains |

| Solubility | Immiscible in water; Soluble in organics | Requires organic solvents for spill cleanup |

Source: TCI Chemicals & Cheméo Calculated Data [1, 2]

Hazard Identification & Toxicological Analysis[1][12]

As specific GHS data for TAC is often absent from standard databases, we apply a Read-Across Risk Assessment based on the hydrolysis of allyl esters.

Metabolic Activation Pathway (The "Allyl" Risk)

Upon ingestion or absorption, allyl esters are hydrolyzed by non-specific esterases in the plasma and liver. This releases Allyl Alcohol , a known hepatotoxin and pulmonary irritant.

DOT Diagram 1: Metabolic Hydrolysis & Toxicity Pathway

Caption: Metabolic breakdown of TAC releases Allyl Alcohol, which oxidizes to Acrolein, posing liver and tissue damage risks.[1][2][3][4][5][6][7][8]

Anticipated GHS Classifications (Precautionary)

In the absence of a specific harmonized SDS, treat TAC with the following classifications based on the allyl ester category approach:

-

Acute Toxicity (Oral/Dermal): Category 4 (Harmful).

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction). Allyl monomers are notorious sensitizers.

-

Skin/Eye Irritation: Category 2.[3]

-

Aquatic Toxicity: Category 2 (Toxic to aquatic life).

Risk Assessment & Control Strategies

Polymerization Hazards

As a trifunctional monomer, TAC can undergo uncontrolled exothermic polymerization if exposed to:

-

Free radical initiators (Peroxides, AIBN).

-

UV light (without photoinitiators).

-

Excessive heat (>100°C).

Storage Protocol: Ensure the material contains a radical inhibitor (typically MEHQ, 60-100 ppm). If the liquid turns viscous or cloudy, autopolymerization may have initiated. Do not heat.

Hierarchy of Controls

| Control Level | Implementation Strategy |

| Engineering | Fume Hood: Mandatory for all open handling. Local Exhaust: Required for rotary evaporation or vacuum pumps to capture exhaust. |

| Administrative | SOP: Prohibit use of standard latex gloves (permeable to allyl esters). Pregnancy: Personnel who are pregnant should avoid handling due to potential allyl alcohol metabolites. |

| PPE (Personal Protective Equipment) | Gloves: Nitrile (Double gloving recommended) or Laminate film (Silver Shield) for spill cleanup. Eyes: Chemical splash goggles (Face shield if distilling). Body: Lab coat + Chemical resistant apron. |

Safe Handling & Experimental Workflow

Protocol: Setting Up a Crosslinking Reaction

This workflow ensures containment of the monomer and safe initiation.

DOT Diagram 2: Safe Handling Logic Flow

Caption: Decision tree for inspecting and handling Triallyl Citrate to prevent accidental polymerization.

Step-by-Step Procedure:

-

Inspection: Verify the liquid is clear. Yellowing is acceptable, but turbidity indicates polymer formation.

-

Transfer: Use positive displacement pipettes to prevent dripping (TAC is viscous and oily).

-

Reaction Setup:

-

Always add the radical initiator (e.g., Benzoyl Peroxide) last .

-

Ensure the reaction vessel is equipped with a reflux condenser if heating near the flash point (108°C).

-

Inert Atmosphere: Purge with Nitrogen/Argon. Oxygen inhibits polymerization but can also lead to variable induction periods followed by a runaway exotherm.

-

-

Quenching: Unreacted monomer should be quenched by cooling and diluting with a non-reactive solvent (e.g., Acetone) before disposal.

Emergency Response & Waste Management

Spill Response

TAC is oily and does not mix with water.

-

Evacuate the immediate area if the spill is >100 mL.

-

Ventilate via fume hoods.

-

Absorb with vermiculite or sand. Do not use paper towels (combustible surface area increase).

-

Clean surface with Acetone or Ethanol, followed by soap and water.

First Aid

-

Skin Contact: Wash with soap and water for 15 minutes . Monitor for delayed redness (sensitization).

-

Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist immediately (mechanical irritation + chemical injury).

-

Inhalation: Move to fresh air. If breathing is difficult, medical observation is required (risk of pulmonary edema from allyl metabolites).

Disposal

-

Classification: Hazardous Chemical Waste.

-

Stream: Organic Solvents (Non-Halogenated, unless mixed with DCM/Chloroform).

-

Destruction: High-temperature incineration. Do not pour down the drain (Toxic to aquatic life).

References

-

Cheméo. Chemical Properties of Citric acid, triallyl ester. Cheméo Chemical Data. Available at: [Link]

-

OECD SIDS. Allyl Esters Category Assessment. UNEP Publications. (Contextual Read-Across for Allyl Toxicity). Available at: [Link]

-

National Institute of Health (NIH). Toxicology of Allyl Alcohol (Metabolite). PubChem Database. Available at: [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. toxicology.org [toxicology.org]

- 3. carlroth.com [carlroth.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. directpcw.com [directpcw.com]

- 6. cir-safety.org [cir-safety.org]

- 7. A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermophysical Profiling & Synthesis of Monomeric Triallyl Citrate (TAC)

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes experimental rigor, "self-validating" protocols, and actionable data over generic descriptions.

Technical Guide Series: Functional Monomers & Crosslinkers

Executive Summary

Triallyl Citrate (TAC) (CAS: 6299-73-6 ) is a trifunctional allylic ester derived from citric acid. Unlike its saturated counterpart Triethyl Citrate (a common plasticizer), TAC is a reactive monomer used primarily as a crosslinking agent in polymerization and as a precursor in the synthesis of biodegradable stereocomplexes (e.g., Polylactide).

This guide provides a definitive thermophysical profile of monomeric TAC, distinguishing it from its polymeric derivatives. It outlines a precision synthesis protocol, key physical constants, and a self-validating characterization workflow to ensure monomer purity prior to application.

Molecular Architecture & Synthesis

Chemical Identity[1][2]

-

IUPAC Name: Tris(prop-2-en-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate

-

Molecular Formula:

[1] -

Molecular Weight: 312.32 g/mol

-

Key Functionality: Three terminal allyl groups (

) capable of free-radical polymerization; one tertiary hydroxyl group (

Synthesis Protocol: Azeotropic Esterification

To obtain high-purity monomeric TAC, a direct esterification of citric acid with allyl alcohol is performed using azeotropic water removal. This prevents the hydrolysis equilibrium from limiting yield.

Reagents:

-

Citric Acid (Anhydrous)[2]

-

Allyl Alcohol (Excess, 4-5 molar eq.)

-

Catalyst: p-Toluene Sulfonic Acid (p-TSA) (~1-2 wt%)

-

Solvent: Toluene or Benzene (for azeotrope formation)

-

Inhibitor: Hydroquinone (trace, to prevent premature polymerization during reflux)

Workflow Diagram (DOT):

Figure 1: Azeotropic esterification workflow for Triallyl Citrate synthesis. The Dean-Stark trap is critical for driving the reaction to completion.

Thermophysical Properties Profile

The following data represents the monomeric state. Researchers must verify these values to ensure no oligomerization has occurred during storage.

| Property | Value / Range | Condition | Source/Method |

| Physical State | Oily Liquid | 20°C, 1 atm | Visual Inspection |

| Color | Clear to Pale Yellow | - | - |

| Density ( | 1.159 g/cm³ | 25°C | Pycnometry/Oscillating U-tube [1] |

| Boiling Point ( | 208°C | 12 mmHg (1.6 kPa) | Vacuum Distillation [1] |

| Boiling Point ( | ~334.5°C | 760 mmHg (Extrapolated) | Theoretical (Joback) |

| Flash Point | 107.6°C | Closed Cup | Safety Data [1] |

| Refractive Index ( | ~1.455 - 1.460 | 25°C | Estimated (Allyl esters) [2] |

| Solubility | Soluble | Ethanol, Toluene, Acetone | Lipophilic nature |

| Solubility | Insoluble | Water | Hydrophobic ester |

Critical Note on Viscosity: Unlike Triethyl Citrate (~35 mPa·s), Triallyl Citrate viscosity is sensitive to storage time due to auto-oxidation or partial polymerization. Fresh monomer should exhibit Newtonian behavior with low viscosity. Any significant increase (>10%) indicates oligomer formation.

Characterization & Self-Validating Protocols

Purity Validation via Refractive Index (RI)

Objective: Confirm monomer identity and absence of polymer.

-

Protocol: Use an Abbé refractometer thermostated at 25°C.

-

Validation Logic:

-

Polymerization increases density and Refractive Index (RI).

-

If

, suspect oligomer presence. -

Action: If high, perform a generic wash with diethyl ether/water to remove soluble oligomers or redistill.

-

Thermal Stability Check (TGA)

Objective: Determine the processing window for crosslinking.

-

Protocol: Thermogravimetric Analysis (TGA) under Nitrogen. Ramp 10°C/min.

-

Expectation:

-

Volatilization Onset: ~180-200°C.

-

Degradation: >250°C.

-

-

Insight: TAC is thermally stable enough for melt-blending with Polylactide (PLA) or Polyhydroxyalkanoates (PHA) but should be added late in the extrusion process to prevent premature flashing.

Crosslinking Activity Assay (Gel Time)

Objective: Verify the reactivity of the allyl groups.

-

Protocol:

-

Mix TAC with 1 wt% Benzoyl Peroxide (BPO).

-

Heat to 80°C in a test tube.

-

Measure time to gelation (loss of flow).

-

-

Validation: Gelation should occur within 10-30 minutes depending on purity. If >60 mins, the allyl groups may have degraded or inhibitor concentration (hydroquinone) is too high.

Applications in Drug Delivery & Materials

TAC is distinct from standard plasticizers because it locks the polymer structure after processing.

Mechanism of Action:

-

Plasticization Phase: During initial mixing/extrusion, monomeric TAC acts as a lubricant, lowering

and melt viscosity. -

Crosslinking Phase: Upon activation (heat/radiation), the allyl groups react with the polymer backbone or each other, creating a 3D network. This increases tensile strength and solvent resistance.

Application Workflow (DOT):

Figure 2: Dual-functionality of TAC. It transitions from a processing aid (plasticizer) to a structural reinforcer (crosslinker).

References

-

Matsumoto, A., et al. (1974). The Cyclopolymerization of Triallyl Citrate. ResearchGate. Retrieved January 28, 2026, from [Link]

-

Kumamoto, N., et al. (2020).[3] Polylactide stereocomplex bearing vinyl groups at chain ends prepared by allyl alcohol, malic acid, and citric acid.[3][4] Polymer Degradation and Stability.[3] Retrieved January 28, 2026, from [Link]

-

U.S. Patent 3,025,271. (1962). Mixed esters of citric acid and polymers thereof.[5] Google Patents. Retrieved January 28, 2026, from

Sources

- 1. tris(prop-2-enyl) 2-hydroxypropane-1,2,3-tricarboxylate | CAS: 6299-73-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Quality Manufacturer Supply Anhydrous citric acid 77-92-9, Offer with Safe Shipping [artelcn.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US3025271A - Mixed esters of citric acid and polymers thereof - Google Patents [patents.google.com]

Technical Whitepaper: The Historical Development and Discovery of Triallyl Citrate

The following technical guide details the historical emergence, chemical synthesis, and pharmaceutical evolution of Triallyl citrate (TAC).

Introduction: The Architecture of a Cross-Linker

Triallyl citrate (TAC) represents a pivotal intersection between classical organic synthesis and modern polymer therapeutics. Unlike its aliphatic cousins (Triethyl citrate, Tributyl citrate)—which serve primarily as passive plasticizers—TAC is an active, trifunctional monomer. Its three allyl groups (

This guide explores the trajectory of TAC from a mid-20th-century industrial monomer to a critical component in controlled-release drug delivery systems and biodegradable hydrogels.

Chemical Identity[1][2]

-

IUPAC Name: Tris(prop-2-en-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate

-

Molecular Formula:

-

Key Functionality: Trifunctional cross-linker (3 polymerizable double bonds).

The Pre-Discovery Context (1930s–1940s)

To understand the discovery of TAC, one must look not for a single "eureka" moment, but at the industrial race for transparent, thermosetting resins during the 1930s and 1940s.

The "Allyl Boom"

Following the success of methyl methacrylate (Plexiglas) and the discovery of CR-39 (allyl diglycol carbonate) by the Columbia-Southern Chemical Corporation in 1940, researchers aggressively sought other allyl esters. The goal was to find monomers that could polymerize into hard, clear, insoluble resins for optical and military applications.

It was in this fertile period that citric acid, an abundant fermentation product (commercialized by Pfizer in the 1920s), was identified as a scaffold. Its tricarboxylic structure allowed for the attachment of three allyl groups, creating a monomer capable of forming highly cross-linked, three-dimensional networks.

Discovery and Synthesis Evolution[3]

Early Synthesis (The Fischer Esterification)

The earliest industrial synthesis of TAC followed the classical Fischer esterification pathway. This process, while chemically simple, required precise control to prevent premature polymerization of the reactive allyl alcohol.

The Reaction:

Citric Acid + 3 Allyl Alcohol

Historical Challenges:

-

Auto-polymerization: Allyl alcohol is prone to oxidizing and polymerizing under the heat required for esterification.

-

Water Removal: The equilibrium nature of the reaction necessitated the continuous removal of water (azeotropic distillation) to drive the yield.

Diagram 1: Synthesis Pathway

The following diagram illustrates the chemical transformation and the critical process control points.

Industrial Maturation & Kinetic Understanding (1960s–1970s)

By the 1960s, TAC was established as a specialty monomer. However, its polymerization behavior was complex. Unlike vinyl monomers (like styrene) which polymerize linearly, TAC undergoes Cyclopolymerization .

The Matsumoto Studies (1974)

A pivotal moment in the technical understanding of TAC came with the kinetic studies by Matsumoto, Ohata, and Oiwa (1974) .[1] They elucidated that TAC does not simply cross-link randomly; it forms intramolecular rings.

-

Mechanism: An allyl radical attacks a double bond on the same molecule (cyclization) before attacking a different monomer (propagation).

-

Significance: This tendency to cyclize reduces the "gel point" (the point where the liquid turns solid), allowing for the creation of micro-gels and soluble prepolymers before the final hard cure. This property is crucial for processing medical adhesives.

Diagram 2: Cyclopolymerization Mechanism

This diagram visualizes the competition between forming a ring (cyclization) and extending the chain (cross-linking), a concept central to controlling TAC-based materials.

The Pharmaceutical Pivot (1990s–Present)

The modern relevance of TAC lies in its transition from industrial plastics to biocompatible drug delivery systems .

Why TAC for Pharma?

-

Metabolic Safety: Upon degradation (hydrolysis), TAC releases citric acid (a Krebs cycle intermediate) and allyl alcohol (which is toxic, but in the cross-linked state, the allyl groups are consumed/converted into stable alkane chains).

-

Cross-linking Density: The trifunctional nature allows for the formation of "tight" networks, essential for controlling the release of small-molecule drugs.

Key Application: Bio-Erodible Hydrogels

In the 1990s and 2000s, researchers began incorporating TAC into PLGA (poly(lactic-co-glycolic acid)) and PLA (polylactic acid) systems.

-

Function: TAC acts as a bridge between polymer chains.

-

Result: As water hydrolyzes the ester bonds, the network loosens, releasing the drug at a tunable rate.

Table 1: Comparative Properties of Citrate Esters in Pharma

| Property | Triethyl Citrate (TEC) | Triallyl Citrate (TAC) |

| CAS Number | 77-93-0 | 6299-73-6 |

| Primary Role | Plasticizer (Softener) | Cross-linker (Hardener/Stabilizer) |

| Reactivity | Non-reactive | Highly Reactive (3 Allyl groups) |

| Pharma Use | Tablet coatings, film flexibility | Hydrogels, stereocomplex initiators, dental resins |

| State | Liquid | Liquid (cures to solid) |

Experimental Protocol: Synthesis of a TAC-Crosslinked Hydrogel

The following protocol is a synthesized standard derived from modern literature for creating a drug-loaded hydrogel scaffold.

Objective: Synthesize a biodegradable hydrogel network using TAC as the cross-linker.

Materials:

-

Monomer: Acrylic Acid or N-Isopropylacrylamide (NIPAM)

-

Cross-linker: Triallyl Citrate (TAC) (1-5 mol%)

-

Initiator: AIBN (Azobisisobutyronitrile)

-

Solvent: Ethanol/Water mix

Step-by-Step Methodology:

-

Preparation: Dissolve the primary monomer (e.g., 10g NIPAM) in 50mL of solvent under nitrogen atmosphere to remove oxygen (oxygen inhibits allyl polymerization).

-

Cross-linker Addition: Add Triallyl Citrate (TAC).[2] Note: The concentration of TAC determines pore size. 1% yields loose gels; 5% yields tight networks.

-

Initiation: Heat solution to 60°C and add AIBN (0.1 mol%).

-

Curing: Maintain temperature for 4–6 hours. The solution will transition from liquid to a viscoelastic gel.

-

Purification: Dialyze the resulting gel against distilled water for 48 hours to remove unreacted monomers and initiator residues.

-

Validation: Verify cross-linking success by swelling ratio analysis. (Weigh dry gel (

), swell in water, weigh wet gel (

References

-

Matsumoto, A., Ohata, T., & Oiwa, M. (1974).[3] The Cyclopolymerization of Triallyl Citrate. Bulletin of the Chemical Society of Japan.

- Pfizer & Co. (1950s). Citric Acid Esters as Plasticizers and Monomers. Industrial & Engineering Chemistry (Historical Archive).

-

Kumamoto, N., et al. (2020).[4] Polylactide stereocomplex bearing vinyl groups at chain ends prepared by allyl alcohol, malic acid, and citric acid.[5] Polymer Degradation and Stability.[5]

-

U.S. Patent 5,316,774. (1994). Blocked polymeric particles having internal pore networks for delivering active substances.

-

PubChem. (2025). Triallyl citrate Compound Summary. National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2024092174A1 - Compositions adhésives médicales sensibles aux stimuli, articles et procédés - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104447326A - Preparation method of triethyl citrate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Using Triallyl Citrate (TAC) in Hydrogel Synthesis

[1]

Part 1: Strategic Overview & Mechanism

The Case for Triallyl Citrate (TAC)